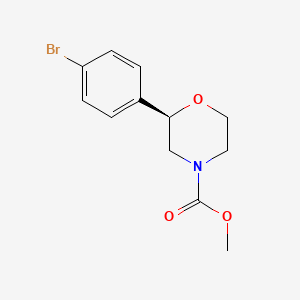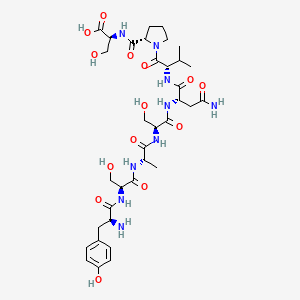
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and a benzene ring also substituted with two methyl groups. This compound is part of the larger family of substituted cyclohexanes and benzenes, which are known for their diverse chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene typically involves the alkylation of a dimethylbenzene derivative with a dimethylcyclohexyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of a precursor compound under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to achieve high yields and selectivity.
化学反应分析
Types of Reactions
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
相似化合物的比较
Similar Compounds
1,2-Dimethylcyclohexane: Similar in structure but lacks the benzene ring.
1,2-Dimethylbenzene: Similar in structure but lacks the cyclohexane ring.
4-(1-Methylcyclohexyl)-1,2-dimethylbenzene: Similar but with only one methyl group on the cyclohexane ring.
Uniqueness
4-(1,2-Dimethylcyclohexyl)-1,2-dimethylbenzene is unique due to the presence of both a substituted cyclohexane ring and a substituted benzene ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.
属性
CAS 编号 |
922512-11-6 |
|---|---|
分子式 |
C16H24 |
分子量 |
216.36 g/mol |
IUPAC 名称 |
4-(1,2-dimethylcyclohexyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C16H24/c1-12-8-9-15(11-13(12)2)16(4)10-6-5-7-14(16)3/h8-9,11,14H,5-7,10H2,1-4H3 |
InChI 键 |
WFAOIGIMFFNVDV-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1(C)C2=CC(=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14177180.png)
![(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one](/img/structure/B14177183.png)
![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)

![[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14177215.png)
![4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14177219.png)
![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)
![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)
![6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14177241.png)

